

Spectroscopic Profile of 1-Methylpiperidin-4-ol-d4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpiperidin-4-ol-d4**. Due to the limited availability of direct experimental data for the deuterated compound, this guide presents the known spectroscopic data for the non-deuterated analogue, 1-Methylpiperidin-4-ol, and provides expert predictions for the corresponding deuterated compound's spectra. This approach allows for a thorough understanding of the expected spectroscopic characteristics of **1-Methylpiperidin-4-ol-d4**, which is crucial for its identification and characterization in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Methylpiperidin-4-ol and the predicted data for its deuterated analogue, **1-Methylpiperidin-4-ol-d4**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
1-Methylpiperidin-4-ol	~3.7	m	CH-OH
~2.8	m	Axial CH ₂ (α to N)	
~2.2	s	N-CH ₃	
~2.1	m	Equatorial CH ₂ (α to N)	
~1.8	m	Axial CH ₂ (β to N)	
~1.6	m	Equatorial CH ₂ (β to N)	
1-Methylpiperidin-4-ol-d ₄	~3.7	s (broad)	CH-OH
(Predicted)	~2.2	s	N-CH ₃
Signals for deuterated positions	Absent	C-D	

Note: In the d₄ analogue, the protons at positions 2, 2, 6, and 6 are replaced by deuterium. This results in the disappearance of the corresponding signals in the ¹H NMR spectrum. The multiplicity of the remaining CH-OH proton would simplify, likely to a broad singlet, due to the absence of adjacent protons.

¹³C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment
1-Methylpiperidin-4-ol	~67.5	C4 (CH-OH)
~55.0	C2, C6 (CH ₂ -N)	
~46.0	N-CH ₃	
~34.5	C3, C5 (CH ₂)	
1-Methylpiperidin-4-ol-d ₄	~67.5	C4 (CH-OH)
(Predicted)	~54.5 (broadened, lower intensity)	C2, C6 (CD ₂ -N)
~46.0	N-CH ₃	
~34.5	C3, C5 (CH ₂)	

Note: In the ¹³C NMR spectrum of the d₄ analogue, the signals for the deuterated carbons (C2 and C6) would likely appear as broadened multiplets with significantly lower intensity due to the coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons.

Mass Spectrometry (MS)

Compound	Molecular Formula	Molecular Weight	Key m/z Fragments
1-Methylpiperidin-4-ol	C ₆ H ₁₃ NO	115.17 g/mol	115 (M ⁺), 98, 71, 58, 42
1-Methylpiperidin-4-ol-d ₄	C ₆ H ₉ D ₄ NO	119.20 g/mol	119 (M ⁺), 100, 73, 60, 44

Note: The molecular ion peak (M⁺) for the d₄ analogue is expected to be shifted by +4 m/z units compared to the non-deuterated compound. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of fragments containing the deuterium labels.

Infrared (IR) Spectroscopy

Compound	Vibrational Frequency (cm ⁻¹)	Assignment
1-Methylpiperidin-4-ol	~3300 (broad)	O-H stretch
~2930, 2850	C-H stretch (aliphatic)	
~1450	C-H bend	
~1070	C-O stretch	
1-Methylpiperidin-4-ol-d4	~3300 (broad)	O-H stretch
(Predicted)	~2930, 2850	C-H stretch (aliphatic)
~2200-2100	C-D stretch	
~1450	C-H bend	
~1070	C-O stretch	

Note: The most significant change in the IR spectrum of the d4 analogue will be the appearance of C-D stretching vibrations, typically in the 2200-2100 cm⁻¹ region. The O-H, C-H, and C-O stretching and bending vibrations are expected to remain largely unchanged.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **1-Methylpiperidin-4-ol-d4**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.

- Spectral Width: Approximately 10-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- ESI-MS:
 - Ionization Mode: Positive ion mode is typically used for amines.
 - Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
- EI-MS (GC-MS):
 - Gas Chromatography: If using GC-MS, select a suitable GC column (e.g., a non-polar column) and temperature program to achieve good separation.
 - Ionization Energy: Standard 70 eV.

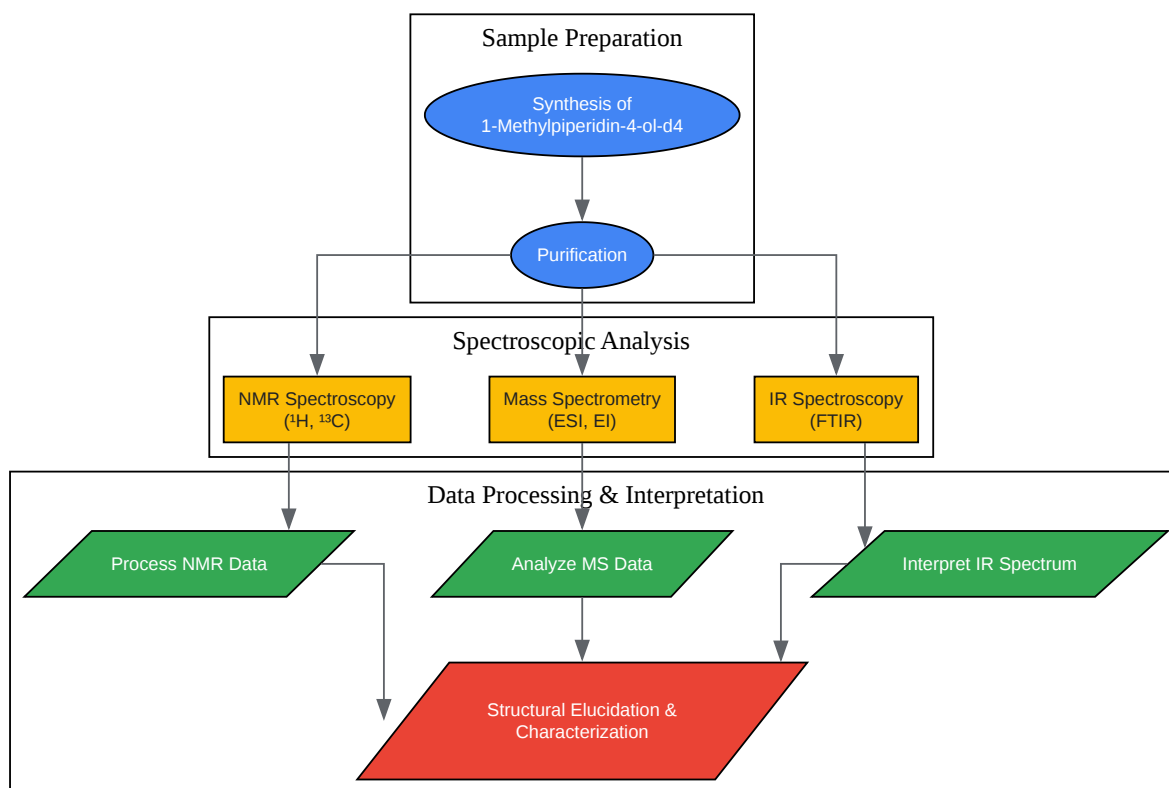
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
 - Background Correction: A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-Methylpiperidin-4-ol-d4**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com